3-Aminocrotononitrile
Description
3-Aminocrotononitrile (CAS: 1118-61-2; molecular formula: C₄H₆N₂) is a β-aminonitrile derivative characterized by a conjugated enamine system (C=C-NH₂) and a nitrile group (C≡N). Its structure enables diverse reactivity, including cyclization, condensation, and nucleophilic addition, making it a versatile intermediate in heterocyclic synthesis. Key applications span pharmaceuticals, dyes, and optoelectronic materials .
Properties
IUPAC Name |
(Z)-3-aminobut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJOESCKJGFML-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C#N)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308703 | |
| Record name | (2Z)-3-Amino-2-butenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow flakes; [MSDSonline] | |
| Record name | 3-Aminocrotononitrile | |
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CAS No. |
870-64-4, 1118-61-2 | |
| Record name | (2Z)-3-Amino-2-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butenenitrile, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (2Z)-3-Amino-2-butenenitrile | |
| Source | EPA DSSTox | |
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| Record name | 3-aminocrotononitrile | |
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Preparation Methods
Early Methods: Base-Mediated Dimerization
The earliest documented synthesis of 3-ACN dates to Takeda et al. (1955), who reacted acetonitrile with sodium amide () at 100°C for three hours. However, this method produced a mixture of 3-ACN and acetamidine due to competing nitrile group activation and carbanion formation. The reaction’s selectivity was poor, with yields below 50%, necessitating costly purification steps.
Advancements in Carbanion Stabilization
Ziegler et al. (1933) and Krueger (1967) pioneered the use of sterically hindered bases to favor carbanion formation. For example, lithium diethylamide and sodium-bis-trimethylsilylamide increased yields to 86% and 90%, respectively. These bases minimized nitrile group activation by shielding the reaction site, but their high cost and sensitivity to moisture limited industrial adoption.
Industrial-Scale Dimerization Process
Reaction Mechanism
The modern industrial process, patented in 1990 (CA2054821C), involves three steps:
-
Deprotonation :
Conducted in liquid ammonia at to , this step ensures efficient carbanion generation while suppressing acetamidine formation.
-
Dimerization :
The carbanion reacts with excess acetonitrile at to , forming the sodium salt of 3-ACN.
-
Hydrolysis :
Hydrolysis with water or weak acids (e.g., acetic acid) yields pure 3-ACN.
Process Optimization
Key parameters for maximizing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | to | Prevents byproducts |
| Molar Ratio () | 2:1 | Ensures complete dimerization |
| Solvent | Toluene, tetrahydrofuran | Enhances solubility |
Using toluene as a solvent and maintaining a 2:1 molar ratio achieves yields exceeding 90% and purity >99.5%.
Alternative Synthetic Routes
Solvent Variations
The patent CA2054821C demonstrates that substituting toluene with xylene, dimethoxyethane, or aliphatic amines (e.g., triethylamine) maintains high efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 90.2 | 99.5 |
| Tetrahydrofuran | 86.3 | 98.9 |
| Triethylamine | 84.7 | 97.8 |
Temperature and Pressure Effects
Elevating the dimerization temperature to reduces reaction time but risks acetamidine formation. Conversely, temperatures below slow kinetics, necessitating longer batch cycles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Byproducts | Scalability |
|---|---|---|---|---|
| Takeda et al. (1955) | 45 | 70 | Acetamidine | Low |
| Ziegler/Krueger | 86–90 | 85–90 | Trace amides | Moderate |
| Industrial (1990) | 90–99.5 | 99.5 | None | High |
The industrial process eliminates sodium cyanide () byproducts associated with older methods (e.g., Swiss Patent 415,603), enhancing ecological safety.
Quality Control and Purification
Post-hydrolysis, 3-ACN is isolated via distillation under reduced pressure (), achieving a boiling point of . Gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to verify purity, with commercial batches consistently meeting specifications .
Chemical Reactions Analysis
Types of Reactions: Beta-Aminocrotononitrile undergoes various chemical reactions, including:
Isomerization: The compound can exist in cis and trans forms, and isomerization between these forms can occur under acid or base catalysis.
Self-Condensation: Beta-aminocrotononitrile can undergo self-condensation to form 4-amino-1,3-dicyano-2-methylpenta-1,3-diene, which can further cyclize to form 2-amino-5-cyano-4,6-lutidine.
Condensation Reactions: It can react with compounds like 1,2-dichloroethyl ether to form chloromethyldihydropyridine derivatives.
Common Reagents and Conditions:
Acids and Bases: Used to catalyze isomerization and condensation reactions.
Solvents: Benzene, ethanol, and other organic solvents are commonly used in these reactions.
Major Products:
- 4-Amino-1,3-dicyano-2-methylpenta-1,3-diene
- 2-Amino-5-cyano-4,6-lutidine
- Chloromethyldihydropyridine derivatives
Scientific Research Applications
Pharmaceutical Applications
3-Aminocrotononitrile serves as a critical building block in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse medicinal compounds. For instance:
- Antiviral Agents : ACN derivatives have been explored for their potential antiviral properties, contributing to the development of new therapeutic agents.
- Anticancer Compounds : Research indicates that modifications of ACN can lead to compounds with significant anticancer activity, showcasing its utility in oncology .
Agrochemical Applications
In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its reactivity allows it to be incorporated into various agrochemical products:
- Pesticide Formulations : ACN is involved in synthesizing active ingredients that target specific pests while minimizing environmental impact.
- Herbicide Development : The compound's structural characteristics enable it to function as a precursor for herbicides that inhibit weed growth effectively .
Dye Production
The dye industry benefits from this compound as an intermediate for producing azo dyes. Its ability to undergo diazotization reactions facilitates the creation of vibrant colorants used in textiles and other materials:
- Azo Dye Synthesis : ACN reacts with diazonium salts to form azo compounds, which are integral to dye formulations .
Data Table: Applications Overview
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceuticals | Building block for antiviral and anticancer drugs | Various ACN derivatives |
| Agrochemicals | Precursor for pesticides and herbicides | Specific agrochemical formulations |
| Dye Production | Intermediate for azo dye synthesis | Azo dyes used in textiles |
Case Studies
-
Synthesis of Ferrocenyl Pyridines :
A study demonstrated the reaction of this compound with ferrocenyl-1,2-enones, resulting in the formation of ferrocenyl pyridines. This reaction highlights ACN's role in synthesizing complex organic molecules with potential applications in materials science . -
Electrophilic Reactions :
Another research effort focused on the diazotization coupling reaction involving ACN and p-substituted anilines. The expected product was altered due to electrophilic attack at the β-carbon, leading to novel hydrazone derivatives. This study emphasizes ACN's versatility in organic synthesis .
Mechanism of Action
The mechanism of action of beta-aminocrotononitrile involves its reactivity with various nucleophiles and electrophiles. The amino group and nitrile group provide sites for nucleophilic and electrophilic attacks, respectively. This reactivity allows it to participate in a wide range of chemical reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Key Differences :
- Nitrile vs. Ester: The nitrile group in this compound enhances electrophilicity, favoring nucleophilic attacks (e.g., cyclizations with phenols) over ester-containing analogs like 3-aminocrotonate .
- Conjugation: The α,β-unsaturated nitrile system stabilizes intermediates via resonance, enabling unique cyclization pathways (e.g., pyridone formation) absent in non-conjugated analogs .
2.2. Reaction Pathways and Product Diversity
2.2.1. Cyclization with Phenolic Compounds
- This compound: Reacts with 4-hydroxycoumarin (1a) at 180 °C to form tricyclic 7 (C₁₃H₁₀N₂O₂) and bicyclic 11a (C₁₀H₈N₂O₂) via NH₃ and H₂O elimination. IR and NMR data confirm intramolecular cyclization to benzopyrano-pyridinones .
- 3-Aminocrotonate: Under similar conditions, forms 4-methyl-2[H]-pyran-2-one derivatives, highlighting the ester group’s preference for lactonization over nitrile-mediated cyclization .
2.2.2. Self-Condensation Behavior
- This compound: Dominates at 180 °C, yielding 14 (5-cyano-4,6-dimethyl-2-pyridone; C₈H₈N₂O) via self-condensation rather than intermolecular reactions with phenols .
- β-Aminocinnamonitrile: Aromatic substituents suppress self-condensation, favoring arylazo coupling (e.g., pyrazole synthesis) .
2.2.3. Azo Dye Intermediate Utility
- This compound: Couples with diazonium salts to form 36 (2-arylhydrazono-3-ketiminobutyronitriles), precursors to pyrazole-based dyes (e.g., 38, 51) .
- Ethyl 3-aminocrotonate: Lacks nitrile-driven azo coupling, limiting its use in dye chemistry .
2.3. Spectroscopic and Physicochemical Properties
| Property | This compound | 3-Aminocrotonate | β-Aminocinnamonitrile |
|---|---|---|---|
| IR (NH stretch) | 3415, 3330, 3195 cm⁻¹ | 3300–3100 cm⁻¹ (broad) | 3400–3200 cm⁻¹ (sharp) |
| NMR (δ ppm) | CH₃: 2.65 (d); NH₂: 5.8–6.2 | CH₃: 1.2–1.4 (t); NH₂: 4.1 | Aromatic H: 7.2–7.8 |
| Solubility | Soluble in dilute acids | Soluble in polar aprotic solvents | Low solubility in water |
| Melting Point | 85–87 °C (decomposes) | 72–74 °C | 120–122 °C |
Insights :
- The nitrile group in this compound reduces solubility in water compared to ester analogs but enhances stability in acidic media .
- Sharp NH stretches in IR spectra distinguish it from broader signals in 3-aminocrotonate derivatives .
Biological Activity
3-Aminocrotononitrile (3-ACN) is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of both amino () and nitrile () functional groups, contributing to its reactivity and utility in various chemical reactions. Its molecular formula is , and it serves as a versatile building block in the synthesis of various heterocyclic compounds.
Synthesis
The synthesis of 3-ACN typically involves the dimerization of acetonitrile, often using sodium amide as a strong base. The process can be summarized as follows:
- Deprotonation : Acetonitrile is deprotonated to form a carbanion.
- Dimerization : The carbanion reacts to form 3-ACN.
- Hydrolysis : The resulting compound is hydrolyzed to yield pure 3-ACN.
This method has been optimized for higher yields and purity, achieving up to 99.5% purity in some cases .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of compounds derived from 3-ACN. For instance, derivatives formed through diazotization coupling reactions exhibited significant antibacterial effects against several bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus.
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives demonstrated effective antimicrobial activity, suggesting that 3-ACN and its derivatives could be developed as potential antimicrobial agents .
| Compound | Target Bacteria | MIC Value |
|---|---|---|
| Derivative 1 | Staphylococcus aureus | Low |
| Derivative 2 | Bacillus cereus | Moderate |
| Derivative 3 | Escherichia coli | High |
Pharmacological Applications
While specific biological activities of 3-ACN are not extensively documented, its derivatives have shown promise in pharmacological applications. Research indicates potential uses in synthesizing anticonvulsant agents and other pharmaceutical compounds . The compound's reactivity allows it to participate in various condensation reactions, leading to the formation of biologically active intermediates.
Case Studies
- Antimicrobial Activity Study : A study investigated the antimicrobial properties of several derivatives synthesized from 3-ACN. The results indicated that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Synthesis of Anticonvulsants : Another research effort focused on the synthesis of anticonvulsant agents using derivatives of 3-ACN. The study demonstrated that these compounds could effectively reduce seizure activity in animal models, suggesting their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical parameters for handling and storing 3-aminocrotononitrile in laboratory settings?
- Methodological Answer : this compound must be stored at 0–6°C to prevent degradation, as indicated by its thermal sensitivity . Use airtight containers under inert gas (e.g., nitrogen) to minimize moisture absorption. For experimental use, allow the compound to equilibrate to room temperature in a desiccator before opening. Include stability tests (e.g., TLC or HPLC) after prolonged storage to confirm purity.
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify the structure (e.g., peaks for nitrile [~100-120 ppm] and amine [~2-5 ppm] groups).
- Chromatography : Employ HPLC with a C18 column and UV detection (λ ~220 nm) to assess purity (>98% recommended for synthetic applications).
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (C: 58.52%, H: 6.13%, N: 34.15% based on C₄H₆N₂) .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer :
- Cyanoethylation : React cyanoacetamide with acetaldehyde under acidic catalysis, followed by dehydration.
- Knoevenagel Condensation : Use malononitrile and acetaldehyde derivatives with a base catalyst (e.g., piperidine).
- Key Validation : Monitor reaction progress via FTIR for nitrile (C≡N) stretch (~2200 cm⁻¹) and amine (-NH₂) bands (~3300 cm⁻¹).
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for key steps (e.g., dehydration).
- Solvent Screening : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS.
- Experimental Validation : Cross-reference computational predictions with experimental yields under varied temperatures (e.g., 60–100°C) and catalyst loads.
Q. What strategies resolve contradictions in reported stability data for this compound?
- Methodological Answer :
- Controlled Stability Studies : Design experiments comparing degradation rates under light, oxygen, and humidity. Use accelerated aging tests (40°C/75% RH) with LC-MS to identify decomposition byproducts.
- Meta-Analysis : Aggregate literature data (e.g., conflicting melting points) and correlate with synthetic methods (e.g., recrystallization solvents impacting purity).
- Peer Validation : Share raw data via platforms like ResearchGate to crowdsource reproducibility assessments.
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Q. How can this compound’s reactivity be leveraged in heterocyclic chemistry?
- Methodological Answer :
- Cyclization Reactions : React with α,β-unsaturated ketones to form pyridine derivatives. Optimize conditions using Design of Experiments (DoE) to vary stoichiometry, temperature, and catalyst (e.g., CuI).
- Mechanistic Probes : Use isotopic labeling (¹⁵N) and in-situ NMR to track nitrile group participation in ring formation.
- Table : Example Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–120 | 100 |
| Catalyst Load | 1–5 mol% | 3 mol% |
| Reaction Time | 4–24 h | 12 h |
Data Contradiction & Validation
Q. How to address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Standardized Protocols : Re-run NMR in a common solvent (e.g., CDCl₃ or DMSO-d₆) and calibrate using internal standards (e.g., TMS).
- Collaborative Cross-Check : Partner with independent labs to replicate results, emphasizing instrument calibration (e.g., magnetic field homogeneity in NMR).
- Literature Review : Compare data across journals (e.g., J. Org. Chem. vs. Tetrahedron) to identify systematic errors (e.g., solvent polarity effects).
Q. What advanced techniques characterize this compound’s electronic properties?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry to determine redox potentials, correlating with nitrile/amine group reactivity.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to explain solubility trends.
- Theoretical Studies : Use Multiwfn for electron-density maps to identify nucleophilic/electrophilic sites for reaction planning.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

